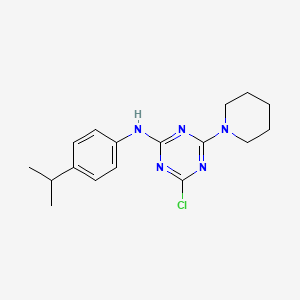![molecular formula C13H22N2O B5507296 2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)
2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one involves intricate organic synthesis techniques. For example, Qing Ye et al. (2002) described the generation of a related aminocarbene from a tosylhydrazone salt, indicating the complex nature of the synthetic routes involved in producing these compounds (Ye et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of such compounds reveals detailed insights into their conformational properties. Fernández et al. (1991) conducted a study on 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.1]decan-6-ol, revealing that each ring of the adamantane cage system is a nearly perfect chair, showcasing the compound's unique structural characteristics (Fernández et al., 1991).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their unique structures. For instance, their reactivity towards various organic reagents can be very specific and lead to a range of different chemical transformations, as shown in studies by various authors (Gleiter & Sigwart, 1994).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2-Ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one and its derivatives have been explored for their antimicrobial properties. A study by Balaji, Sarveswari, and Vijayakumar (2015) synthesized related compounds and tested them for antimicrobial activity, finding them to be effective antibacterials (Balaji, Sarveswari, & Vijayakumar, 2015).
Structural Analysis
Structural analysis of similar compounds has been a focus in research to understand their properties better. For example, Beltrame et al. (1993) determined the structure of a related compound, providing insights into its conformation and stability (Beltrame et al., 1993).
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one have been widely studied. For instance, Rivera and González-Salas (2010) investigated the synthesis of novel triazenes from the reaction of similar cyclic aminals, contributing to the development of new chemical entities (Rivera & González-Salas, 2010).
Photochemical Applications
The photochemical properties of related compounds have been investigated, as seen in the work by Fort et al. (2014), who used N-Boc-protected furanones to give 3,9-diazatricyclo[5.3.0.0(1,5)]decanes, demonstrating their potential in photochemical applications (Fort, Woltering, Alker, & Bach, 2014).
Eigenschaften
IUPAC Name |
2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-5-13(4)14-6-11(2)7-15(13)9-12(3,8-14)10(11)16/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPFYVAGUZAHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N2CC3(CN1CC(C2)(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5s,7s)-2-Ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)
![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)
![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)